Cross-Coupling Reactivity: 2-Bromo vs. 2-Chloro
The 2-bromopyridine moiety enables efficient Buchwald-Hartwig amination, a key reaction for constructing complex aminopyridine libraries. A practical method for this amination on 2-bromopyridines with volatile amines has been developed, providing an expedient entry to a variety of secondary and tertiary aminopyridines that are otherwise not readily synthesized [1]. This contrasts with the 2-chloro analog, which generally exhibits lower reactivity in oxidative addition steps of palladium-catalyzed cross-couplings [2].
| Evidence Dimension | Reactivity in cross-coupling (qualitative) |
|---|---|
| Target Compound Data | Efficient Buchwald-Hartwig amination substrate [1] |
| Comparator Or Baseline | 2-Chloro analog: Generally lower reactivity [2] |
| Quantified Difference | Qualitative difference based on C-Br vs. C-Cl bond strength |
| Conditions | Palladium-catalyzed cross-coupling reactions |
Why This Matters
This makes the bromo compound a more versatile and reactive building block for parallel synthesis and SAR exploration in drug discovery.
- [1] A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Medscape, 2024. View Source
- [2] Synthesis and Pharmaceutical Applications of 2-Bromopyridine Derivatives. Kuujia News, 2025. View Source
